molecular formula C30H46O4 B593244 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid CAS No. 36138-41-7

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid

Cat. No.: B593244
CAS No.: 36138-41-7
M. Wt: 470.694
InChI Key: OCFWERYSZNWGQD-RGAAFHQASA-N
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Description

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid is a complex organic compound with the molecular formula C30H48O4 It is a derivative of lupane, a pentacyclic triterpene, and is known for its unique structural features and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid typically involves multiple steps, starting from lupane or its derivatives. The key steps include:

    Oxidation: Lupane is subjected to oxidation to introduce functional groups at specific positions.

    Ring Opening: The lupane skeleton undergoes ring-opening reactions to form the seco structure.

    Functional Group Modification: Further modifications are made to introduce carboxylic acid groups at the 3 and 28 positions.

The reaction conditions often involve the use of strong oxidizing agents, such as potassium permanganate or chromium trioxide, and specific catalysts to facilitate the ring-opening and functional group modifications.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

    Interacting with Receptors: Binding to cellular receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Secolupa-4(23),20(29)-dien-3-oic acid: A closely related compound with similar structural features.

    Lupane: The parent compound from which 3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid is derived.

    Betulinic Acid: Another lupane derivative with notable biological activities.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3S,4S,5R,8R,9R,10R,13S,14R,15R)-4-(2-carboxyethyl)-4,9,10-trimethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O4/c1-18(2)20-10-15-30(26(33)34)17-16-28(6)22(25(20)30)8-9-23-27(5,13-12-24(31)32)21(19(3)4)11-14-29(23,28)7/h20-23,25H,1,3,8-17H2,2,4-7H3,(H,31,32)(H,33,34)/t20-,21-,22+,23+,25+,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFWERYSZNWGQD-RGAAFHQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC(C4(C)CCC(=O)O)C(=C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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